Cas no 2912-11-0 ([(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol)

[(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol structure
2912-11-0 structure
Product name:[(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
CAS No:2912-11-0
MF:C20H24N2O
MW:308.417365074158
CID:277254
PubChem ID:12000107

[(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • 6,10-Methanoindolo[3,2-b]quinolizine-11-methanol,9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-5-methyl-, (6S,7R,9E,10R,11R,11aS)-
    • (+)-Affinisine
    • 1-methyl-sarpagan-17-ol
    • Affinisin
    • Affinisine
    • (15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-1
    • C09022
    • Q15634128
    • [(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10
    • 2912-11-0
    • De(hydroxymethyl)voachalotinol
    • DTXSID201045726
    • [(1S,12S,13R,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
    • [(1S, 12S, 13R, 14R, 15E)-15-ethylidene-3-methyl-3, 17-diazapentacyclo[12.3.1.02, 10.04, 9.012, 17]octadeca-2(10), 4, 6, 8-tetraen-13-yl]methanol
    • [(1S,12S,13R,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.0{2,10}.0{4,9}.0{12,17}]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
    • [(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
    • Inchi: 1S/C20H24N2O/c1-3-12-10-22-18-9-15-13-6-4-5-7-17(13)21(2)20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,23H,8-11H2,1-2H3/b12-3-/t14-,16?,18-,19-/m0/s1
    • InChI Key: UVWQYWHKTZABSO-FZGOZLGSSA-N
    • SMILES: OCC1[C@@H]2/C(=C\C)/CN3[C@H](C4=C(C5C=CC=CC=5N4C)C[C@H]31)C2

Computed Properties

  • Exact Mass: 308.18900
  • Monoisotopic Mass: 308.188863393 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.4
  • Molecular Weight: 308.4
  • XLogP3: 2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.34
  • Boiling Point: 475.4°Cat760mmHg
  • Flash Point: 241.3°C
  • Refractive Index: 1.718
  • PSA: 28.40000
  • LogP: 2.97230

[(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF45600-5mg
De(hydroxymethyl)voachalotinol
2912-11-0 ≥98%
5mg
$1013.00 2024-04-20

[(1S,12S,14R,15E)-15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol Related Literature

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd